![molecular formula C17H14ClN3O2 B4237129 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4237129.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, also known as CPOP, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOP belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has been found to inhibit the production of pro-inflammatory cytokines and to activate the GABAergic system, which may contribute to its analgesic and anticonvulsant activities. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has also been found to induce apoptosis in cancer cells, possibly through the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant activity. In cancer cells, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has been found to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has also been found to exhibit low toxicity and good bioavailability. However, one of the limitations of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is its limited solubility in aqueous solutions, which may affect its bioactivity in some assays.
Future Directions
There are several future directions for the research of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide. One potential area of research is the development of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide derivatives with improved solubility and bioactivity. Another area of research is the investigation of the potential of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune disorders. Furthermore, the elucidation of the exact mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide may provide insights into the development of novel therapies for various diseases.
Conclusion
In conclusion, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its synthesis method is relatively simple, and it exhibits various biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. Although its exact mechanism of action is not fully understood, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has shown promising results in preclinical studies. Further research is needed to fully elucidate the potential of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide as a therapeutic agent in various diseases.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-4-2-3-5-14(11)17(22)19-10-15-20-16(21-23-15)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCDEQYXYHBOJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.